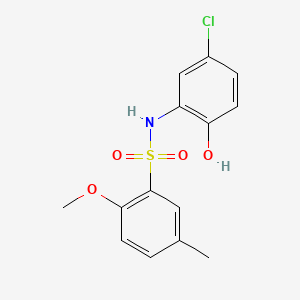

![molecular formula C28H27N5O3 B2869500 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide CAS No. 1189684-27-2](/img/structure/B2869500.png)

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

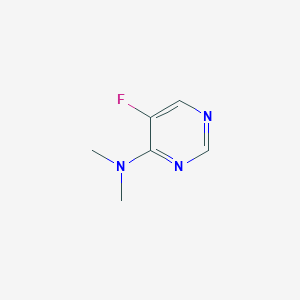

The compound “2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the given compound, allows them to accommodate a broad range of substituents around the core structures . This facilitates the construction of diverse novel bioactive molecules .Applications De Recherche Scientifique

Synthesis and Characterization

Quinoxaline derivatives, including triazoloquinoxalines, have been synthesized through various methods, showcasing the chemical flexibility and structural diversity of these compounds. For instance, a study by Rashed et al. (1990) highlighted a facile synthesis of 1-aryl-s-triazolo[4,3-a]quinoxalin-4-ones via the pyrolysis of corresponding hydrazones, demonstrating a method to achieve these compounds with satisfactory yield (Rashed et al., 1990). This process underscores the importance of selecting appropriate solvents and conditions for the cyclodehydrogenation reactions pivotal in crafting quinoxaline frameworks.

Biological Applications

Quinoxaline derivatives have shown promise in biological applications, particularly as antimicrobial agents. Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, evaluating them for antimicrobial and antifungal activities. Compounds displayed potent antibacterial activity compared to standard treatments, highlighting their potential in developing new antimicrobial therapies (Badran et al., 2003).

Molecular Docking and Pharmacological Characterization

Further research into quinoxaline derivatives includes molecular docking and pharmacological characterization, exploring their binding affinities to various receptors and their potential as therapeutic agents. Catarzi et al. (2005) investigated 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives for their potential as human A3 adenosine receptor antagonists, revealing compounds with significant potency and selectivity. This study not only highlights the therapeutic potential of quinoxaline derivatives but also emphasizes the importance of molecular design in enhancing receptor selectivity (Catarzi et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its targets through a process known as DNA intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .

Biochemical Pathways

This could lead to the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound might also have been evaluated using similar methods.

Result of Action

The compound’s action at the molecular and cellular levels likely results in the disruption of normal DNA functioning, leading to the inhibition of cell proliferation . This could potentially make the compound effective against various types of cancer cells.

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c1-16-10-17(2)14-21(13-16)36-27-26-31-32(28(35)33(26)23-9-7-6-8-22(23)29-27)15-24(34)30-25-19(4)11-18(3)12-20(25)5/h6-14H,15H2,1-5H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGRWHOYOQYAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)

![4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2869422.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2869423.png)

![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)